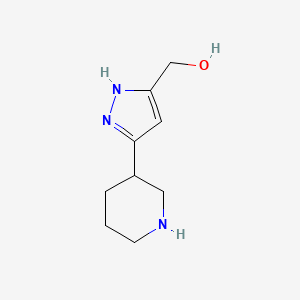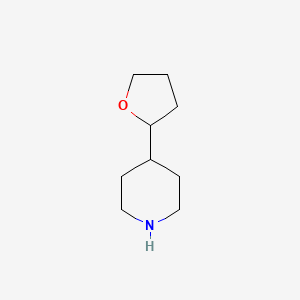
4-(Oxolan-2-yl)piperidine
Descripción general
Descripción
4-(Oxolan-2-yl)piperidine, also known as 2-Oxopiperidine-4-Ylmorpholine or Oxapiperidine, is an organic compound that belongs to the class of piperidines. It has a molecular weight of 155.24 g/mol and a molecular formula of C9H17NO .
Synthesis Analysis
While specific synthesis methods for 4-(Oxolan-2-yl)piperidine were not found in the search results, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The IUPAC name for 4-(Oxolan-2-yl)piperidine is 4-tetrahydro-2-furanylpiperidine . The InChI code is 1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 .Physical And Chemical Properties Analysis
4-(Oxolan-2-yl)piperidine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The scientific research around 4-(Oxolan-2-yl)piperidine primarily focuses on its synthesis, structural analysis, and application within various domains such as medicinal chemistry and materials science. Notably, a review on the strategies for the synthesis of spiropiperidines emphasized the popularity of spiropiperidines in drug discovery programs, exploring new areas of three-dimensional chemical space. The methodology used for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, over the last decade was categorized based on synthetic strategies, showcasing the compound's relevance in the development of pharmacologically active molecules (Griggs, Tape, & Clarke, 2018).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, piperidine derivatives, including 4-(Oxolan-2-yl)piperidine, have shown significant promise due to their versatile pharmacological profiles. A review of piperazine and morpholine derivatives highlighted the extensive pharmaceutical applications of these compounds, reflecting the broad spectrum of activities associated with piperidine nuclei. This review suggests the ongoing development of new methods for synthesizing derivatives and their potent pharmacophoric activities, indicating a trend toward exploring piperidine's therapeutic potential across various disease states (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Environmental and Industrial Applications
Beyond pharmacology, the applications of 4-(Oxolan-2-yl)piperidine extend into environmental and industrial domains. Laccases, enzymes that oxidize phenolic and non-phenolic compounds, have been reviewed for their potential in biotechnological processes, including the detoxification of industrial effluents and bioremediation of pollutants. This area of research suggests an intersection where organic compounds like 4-(Oxolan-2-yl)piperidine could play a role in the development of enzymatic processes for environmental management (Couto & Herrera, 2006).
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the therapeutic potential of 4-(Oxolan-2-yl)piperidine and other piperidine derivatives.
Propiedades
IUPAC Name |
4-(oxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMCSFGQPLQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297783 | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-yl)piperidine | |
CAS RN |
1314966-66-9 | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314966-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Tetrahydro-2-furanyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
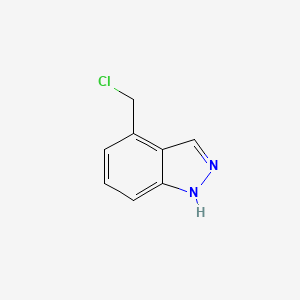
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
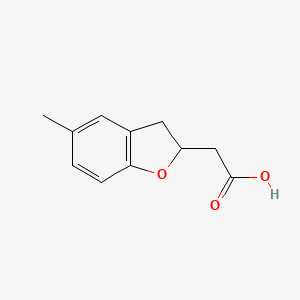
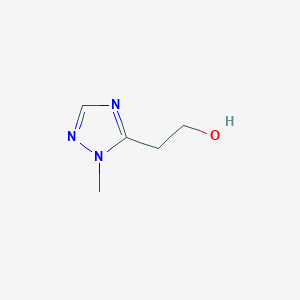
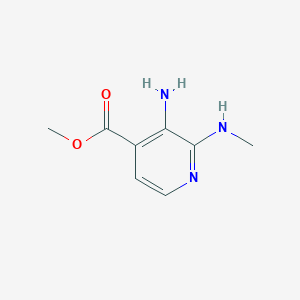
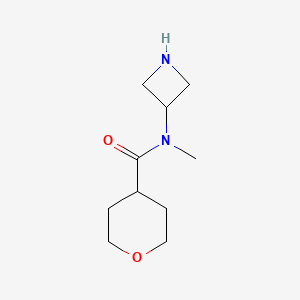
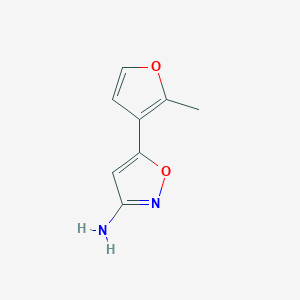
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)
![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)
